molecular formula C7H3Cl2F2NO2 B1409093 2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid CAS No. 1805238-73-6

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid

Cat. No.: B1409093
CAS No.: 1805238-73-6
M. Wt: 242 g/mol
InChI Key: FJZDPZOULNXFGA-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H3Cl2F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include elemental chlorine, bromodifluoromethane, and various trifluoromethyl-containing building blocks. The conditions for these reactions can vary, but they often require specific catalysts and controlled environments to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the photochlorination of 2,6-dichloro difluoromethoxypyridine results in the formation of 2,6-dichloro-3-(chlorodifluoromethoxy)pyridine .

Scientific Research Applications

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its reactivity and binding affinity to these targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-(trifluoromethyl)pyridine
  • 2,6-Dichloro-3-(bromodifluoromethoxy)pyridine
  • 2,6-Dichloro-3-hydroxypyridine

Uniqueness

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid is unique due to its specific combination of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial processes .

Biological Activity

Overview

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid is a halogenated aromatic compound with the molecular formula C7H3Cl2F2NO2C_7H_3Cl_2F_2NO_2 and a molecular weight of approximately 227.01 g/mol. This compound features a pyridine ring substituted with two chlorine atoms and a difluoromethyl group, along with a carboxylic acid functional group. Its unique structural characteristics make it an important candidate in medicinal chemistry and agrochemical applications due to its potential biological activities.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzyme active sites, potentially disrupting normal enzymatic functions. This characteristic is crucial for developing therapeutics targeting various diseases where enzyme modulation is necessary.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, which may lead to therapeutic effects in conditions requiring enzyme regulation.
  • Receptor Binding : Interaction studies reveal that it can bind to various biological receptors, influencing physiological responses.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have explored the compound's efficacy in inhibiting enzymes related to inflammatory pathways. For instance, compounds structurally similar to this compound have demonstrated significant anti-inflammatory activity in vitro, suggesting potential applications in treating inflammatory diseases .
  • Binding Affinity Studies : Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to measure the binding affinities of this compound with target enzymes and receptors. These studies provide insights into its potential therapeutic roles and mechanisms of action.
  • Comparative Analysis : A comparison with similar compounds shows that the presence of both chlorine and fluorine atoms in this compound enhances its reactivity and biological activity compared to other derivatives lacking these substituents.

Data Table: Biological Activities and Efficacies

Activity Type Description Efficacy/IC50
Enzyme InhibitionInhibits specific enzymes involved in inflammatory pathwaysIC50 values range from 71.11 μg/mL to 81.77 μg/mL
Receptor BindingBinds to various receptors influencing physiological responsesSpecific affinities not quantified yet
Chemical ReactivityReacts with nucleophiles due to halogen substituentsEnhanced reactivity compared to non-halogenated analogs

Applications

The compound's unique properties allow it to be utilized in various fields:

  • Medicinal Chemistry : As a potential drug candidate targeting enzyme-related diseases.
  • Agrochemicals : Its reactivity makes it suitable for developing herbicides and pesticides.
  • Biochemical Research : Used in studies examining molecular interactions and biochemical pathways.

Properties

IUPAC Name

2,6-dichloro-3-(difluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-3-1-2(7(13)14)4(6(10)11)5(9)12-3/h1,6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZDPZOULNXFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid
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2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid
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